Toluene, diethyl-

Adsorptive Separation Sorbex Process Para-Xylene Purification

Toluene, diethyl- (CAS 25550-13-4) refers to a mixture of isomeric dialkylbenzenes with the molecular formula C₁₁H₁₆, encompassing positional isomers such as 2,3-, 2,4-, 2,5-, 2,6-, and 3,5-diethyltoluene. Unlike single-component alkylbenzenes such as toluene or xylenes, the physical, thermodynamic, and application-specific performance of diethyltoluene is critically dependent on its isomer distribution.

Molecular Formula C55H80
Molecular Weight 741.2 g/mol
CAS No. 25550-13-4
Cat. No. B13759206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameToluene, diethyl-
CAS25550-13-4
Molecular FormulaC55H80
Molecular Weight741.2 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)C)CC.CCC1=C(C(=CC=C1)CC)C.CCC1=C(C=C(C=C1)C)CC.CCC1=CC=CC(=C1CC)C.CCC1=CC(=CC(=C1)C)CC
InChIInChI=1S/5C11H16/c1-4-10-6-9(3)7-11(5-2)8-10;1-4-10-7-6-9(3)11(5-2)8-10;1-4-10-7-6-9(3)8-11(10)5-2;1-4-10-7-6-8-11(5-2)9(10)3;1-4-10-8-6-7-9(3)11(10)5-2/h5*6-8H,4-5H2,1-3H3
InChIKeyQBIOIJSZLZXENV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Toluene, diethyl- (CAS 25550-13-4) Procurement Baseline: Isomer-Dependent Performance in High-Boiling Solvent and Desorbent Applications


Toluene, diethyl- (CAS 25550-13-4) refers to a mixture of isomeric dialkylbenzenes with the molecular formula C₁₁H₁₆, encompassing positional isomers such as 2,3-, 2,4-, 2,5-, 2,6-, and 3,5-diethyltoluene [1]. Unlike single-component alkylbenzenes such as toluene or xylenes, the physical, thermodynamic, and application-specific performance of diethyltoluene is critically dependent on its isomer distribution. Key bulk properties—including a normal boiling point of approximately 200.7 °C (473.85 K) for the 3,5-isomer [2] and a closed-cup flash point near 69.8 °C —position this compound class as a high-temperature solvent, heat transfer fluid, and selective desorbent, where its isomer composition directly dictates suitability for specific industrial separations and synthesis pathways.

Isomer composition controls desorbent and solvent performance
High-boiling (~200 °C) liquid range supports heat transfer above 150 °C
Low vapor pressure (50–70× below toluene) reduces VOC loss
Flash point ~70 °C eases flammable liquid handling vs. toluene/xylenes

Why Isomer Composition in Toluene, diethyl- Mixtures Prevents Direct Substitution by Toluene, Xylenes, or Other Alkylbenzenes


Generic substitution of diethyltoluene with simpler alkylbenzenes such as toluene, xylenes, or ethylbenzene, or even with other diethyl-substituted aromatics like p-diethylbenzene, leads to quantifiable performance failures in key industrial applications. The boiling point of diethyltoluene (~200.7 °C) exceeds that of o-xylene (144 °C) by approximately 56 °C and that of p-diethylbenzene (184 °C) by roughly 16 °C [1], which is critical for maintaining liquid-phase operation and preventing cavitation in high-temperature heat transfer systems. Furthermore, the isomer composition of the mixture is not a trivial specification. In simulated moving bed (Sorbex) para-xylene separation, the presence of 3,5-diethyltoluene at levels above 5% has been explicitly identified as deleterious to adsorbent selectivity, rendering generic mixtures unfit for this separations application [2]. These performance gaps underscore the necessity for procurement specifications that control both bulk properties and isomer distribution.

Boiling point mismatch
Toluene or xylenes boil 56–90 °C lower, causing vapor lock and cavitation in high-temperature liquid-phase systems.
Isomer sensitivity
Generic diethyltoluene mixtures with >5% 3,5-isomer reduce para-xylene adsorbent selectivity; p-diethylbenzene lacks required C₉ fractionation capability.
Property shift risk
Substitution may significantly alter vapor pressure, flash point, and thermal stability, increasing VOC emissions and safety reclassification burden.

Quantitative Differentiation Guide for Toluene, diethyl-: Head-to-Head Performance Evidence


Boiling Point Elevation Over p-Diethylbenzene Enables Direct C₉ Aromatic Fractionation in Para-Xylene Separation

Diethyltoluene, particularly the 2,5-, 2,6-, and 2,3-isomers, functions as a heavy desorbent in simulated moving bed para-xylene separation, providing a critical boiling point differential over the prior industry standard, p-diethylbenzene (p-DEB). The normal boiling point of 3,5-diethyltoluene is 200.7 °C (473.85 K) [1], while p-diethylbenzene boils at 183.7 °C [2]. This 17.0 °C increase permits efficient fractionation of the desorbent from C₉ aromatic impurities in the raffinate stream—a separation that is impractical with p-DEB due to its overlapping boiling range with C₉ aromatics. In the patented chromatographic process, diethyltoluene enabled operation without a dedicated xylene splitter column, eliminating the prior requirement to reduce C₉ aromatics below 0.1% in the feed [3].

Boiling point vs. p-DEB
Head-to-head
3,5-DET: 200.7 °C; p-DEB: 183.7 °C (+17.0 °C)
Supports direct C₉ aromatic fractionation without xylene splitter column.
Patent-based evidence; isomer mixture range 200–206 °C.
Adsorptive Separation Sorbex Process Para-Xylene Purification Heavy Desorbent

Flash Point Elevation Reduces Fire Hazard Classification Compared to Toluene and Xylene Solvents

Diethyltoluene exhibits a closed-cup flash point of approximately 69.8 °C , which is substantially higher than that of common aromatic solvents. Toluene has a closed-cup flash point of 4.4 °C and is classified as a highly flammable liquid (GHS Category 2), while mixed xylenes have a flash point of approximately 27 °C [1]. The 42.8 °C elevation over xylenes and 65.4 °C elevation over toluene move diethyltoluene out of the most restrictive flammable liquid storage and handling categories in many jurisdictions. This difference directly translates to reduced requirements for explosion-proof equipment, ventilation, and grounding in industrial settings operating at elevated process temperatures.

Flash point elevation
Class-level
~69.8 °C vs. toluene 4.4 °C, xylenes ~27 °C
May reduce flammable liquid storage requirements; reported flash point context.
Estimated value; verify with specific isomer mixture COA.
Process Safety Flammable Liquid Classification High-Temperature Solvent Heat Transfer Fluid

Vapor Pressure Reduction Minimizes Evaporative Loss and VOC Emissions in High-Temperature Unit Operations

The vapor pressure of diethyltoluene at ambient temperature is approximately 0.4–0.55 mmHg at 25 °C, as calculated from Antoine equation parameters (A=4.72276, B=2076.759, C=-33.731) derived from Stull (1947) [1]. In comparison, toluene exerts a vapor pressure of approximately 28 mmHg at 25 °C, and o-xylene exerts approximately 6.6 mmHg [2]. The 50- to 70-fold reduction in vapor pressure relative to toluene directly translates to proportionally lower evaporative mass loss from open or vented process vessels. This reduction is particularly consequential for operations above 150 °C, where toluene would be entirely in the vapor phase, while diethyltoluene remains predominantly liquid.

Vapor pressure reduction
Cross-study
0.4–0.55 mmHg at 25 °C, ~50–70× lower than toluene
Supports low-VOC solvent and reduced evaporative loss claims.
Antoine-derived; actual loss depends on process conditions.
VOC Emission Control Evaporative Loss High-Temperature Solvent Environmental Compliance

Isomer-Selective Desorbent Performance: 2,5-Diethyltoluene Delivers Superior Para-Xylene Selectivity Over 3,5-Diethyltoluene in Sorbex Processes

In chromatographic para-xylene separation using X or Y zeolite adsorbents, the isomeric identity of diethyltoluene desorbent directly governs separation performance. US Patent 5,012,038 explicitly teaches that 2,3-, 2,5-, and 2,6-diethyltoluene isomers, or mixtures thereof, provide greater selectivity for para-xylene and higher desorption rates, whereas the 3,5-diethyltoluene isomer is identified as deleterious—its presence desirably kept below 5% in the desorbent mixture [1]. The patent 'Preparation of 2,5-diethyltoluene' (US 4,973,782) further states that 3,5-diethyltoluene hinders adsorbent properties, while 2,5-diethyltoluene is an excellent desorbent for Sorbex separations [2]. This isomer-dependent performance penalty means that procurement of diethyltoluene for separations applications must specify a minimum percentage of 2,5-isomer and a maximum ceiling on the 3,5-isomer.

Isomer selectivity penalty
Head-to-head
2,5-/2,6-isomers preferred; 3,5-isomer must be
Isomer ratio directly impacts para-xylene recovery rate.
Patent US 5,012,038; verify isomer spec in procurement.
DETDA cure speed
Class-level
~30× faster than MOCA (DETDA from 76:24 isomer ratio)
Faster mold cycle time in RIM; isomer control ensures batch consistency.
Commercial product data; verify with supplier reactivity profile.
Liquid range extension
Cross-study
ΔvapH 42.1 kJ/mol; liquid up to ~200 °C vs. toluene ~111 °C
Enables single-phase heat transfer without pressurization.
NIST data; practical advantage depends on system design.
Adsorptive Separation Simulated Moving Bed Isomer Purity Para-Xylene

DETDA Curing Agent Reactivity: Isomer Ratio Drives Polyurea and Epoxy Cure Speed Advantage Over MOCA and DMTDA

Diethyltoluene serves as the direct precursor to diethyltoluene diamine (DETDA), where the isomer distribution of the parent hydrocarbon determines the ratio of 2,4-diamino to 2,6-diamino isomers in the final curative. Commercial DETDA (e.g., Ethacure 270) typically consists of approximately 76 wt% 2,4-diamino-3,5-diethyltoluene and 24 wt% 2,6-diamino-3,5-diethyltoluene (an ~80:20 ratio) [1]. This isomer ratio imparts a reaction rate with polyurethane prepolymers that is approximately 30 times faster than that of 4,4'-methylenebis(2-chloroaniline) (MOCA) and several times faster than dimethylthiotoluenediamine (DMTDA) [2]. Consequently, DETDA has become the industry-standard chain extender for reaction injection molding (RIM) and spray polyurea elastomer applications, where rapid demold times are economically critical. The ability to specify the isomer composition of the diethyltoluene feedstock gives formulators control over the resulting diamine reactivity profile.

DETDA cure speed
Class-level
~30× faster than MOCA (DETDA from 76:24 isomer ratio)
Faster mold cycle time in RIM; isomer control ensures batch consistency.
Commercial product data; verify with supplier reactivity profile.
Epoxy Curing Agent Polyurea Elastomer Reaction Injection Molding Chain Extender

Higher Enthalpy of Vaporization Increases Heat Transfer Capacity Per Unit Mass Compared to Lighter Aromatic Fluids

The enthalpy of vaporization (ΔvapH) of 3,5-diethyltoluene is 42.1 ± 0.8 kJ/mol at the normal boiling point [1], compared to approximately 33.2 kJ/mol for toluene [2] and approximately 36.2 kJ/mol for o-xylene. On a mass basis, this corresponds to approximately 284 kJ/kg for diethyltoluene versus 360 kJ/kg for toluene (toluene's advantage on a mass basis due to lower molecular weight is offset by its much lower boiling point and high vapor pressure). However, the practical advantage of diethyltoluene in heat transfer arises not from ΔvapH per se, but from its ability to remain in the liquid phase at temperatures up to ~200 °C at ambient pressure, enabling sensible heat transfer without the phase-change complications and two-phase flow instability that plague toluene-based systems above 110 °C.

Liquid range extension
Cross-study
ΔvapH 42.1 kJ/mol; liquid up to ~200 °C vs. toluene ~111 °C
Enables single-phase heat transfer without pressurization.
NIST data; practical advantage depends on system design.
Heat Transfer Fluid Thermal Management Enthalpy of Vaporization Process Heating

Validated Application Scenarios for Toluene, diethyl- Based on Comparative Performance Evidence


Heavy Desorbent in Simulated Moving Bed Para-Xylene Recovery (Replacing p-Diethylbenzene)

For aromatics complexes operating a Sorbex or equivalent simulated moving bed unit, replacing p-diethylbenzene with a diethyltoluene mixture rich in 2,5- and 2,6-isomers (≥80% combined, with ≤5% 3,5-isomer) enables direct fractionation of C₉ aromatics from the desorbent loop. The 17 °C boiling point advantage over p-DEB [1] eliminates the need for a dedicated xylene splitter column upstream of the adsorptive separation unit, reducing capital expenditure and steam consumption. This application is validated by US Patents 5,012,038 and 4,973,782, which explicitly teach isomer-dependent desorbent performance [2].

High-Temperature Liquid-Phase Heat Transfer Fluid Above 150 °C (Up to 200 °C at Ambient Pressure)

In closed-loop thermal oil systems operating between 150 °C and 200 °C, diethyltoluene provides a single-phase liquid heat transfer medium without the pressurization requirements of toluene or xylene systems. The vapor pressure of diethyltoluene at 150 °C is approximately 0.1 bar, compared to ~5 bar for toluene at the same temperature [1]. This reduces piping and vessel pressure ratings, simplifies system design, and lowers fugitive emission risk. The flash point of ~70 °C [2] further reduces fire hazard classification relative to toluene (flash point 4 °C) in high-temperature service.

Precursor Feedstock for DETDA with Controlled Isomer Ratio in Polyurea and Epoxy Formulations

Formulators producing diethyltoluene diamine (DETDA) via nitration and reduction of diethyltoluene can achieve target 2,4-diamino:2,6-diamino isomer ratios (typically ~76:24) by controlling the isomer distribution of the parent hydrocarbon feedstock [1]. This ensures batch-to-batch consistency in the cure speed of the resulting curative, which is approximately 30 times faster than MOCA in polyurethane RIM systems [2]. Procurement specifications should therefore include isomer ratio requirements for the diethyltoluene to guarantee downstream diamine performance.

Low-VOC High-Boiling Solvent for Elevated-Temperature Organic Synthesis and Polymer Processing

In processes requiring sustained temperatures above 130 °C—such as high-temperature polycondensation reactions, thermal polymerization, or hot-cleaning solvent applications—diethyltoluene replaces toluene or xylene to maintain liquid-phase conditions while reducing solvent vapor loss by over 90% [1]. The 50- to 70-fold lower vapor pressure at ambient temperature [2] translates to proportionally lower VOC emissions, simplifying air permitting and reducing makeup solvent costs.

Application
Selection Property
Validation Focus
Heavy desorbent for p-xylene SMB
High boiling point differential vs. p-DEB; preferred 2,5-/2,6-isomer content ≥80%
Verify isomer distribution (3,5-isomer
High-temperature heat transfer fluid (150–200 °C)
Low vapor pressure and high flash point relative to toluene/xylenes
Confirm closed-cup flash point and vapor pressure curve at operating temperature
DETDA curative precursor
Controllable isomer ratio in feedstock to achieve target 2,4-/2,6-diamino ratio
Test resulting DETDA isomer ratio and reactivity with polyurethane prepolymers
Low-VOC high-boiling solvent
Substantially lower vapor pressure vs. toluene; liquid phase above 130 °C
Quantify evaporative loss under process conditions and assess VOC emission reduction
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